Home > Products > Screening Compounds P40526 > Piroxicam cinnamate
Piroxicam cinnamate - 87234-24-0

Piroxicam cinnamate

Catalog Number: EVT-337385
CAS Number: 87234-24-0
Molecular Formula: C24H19N3O5S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinnoxicam is a cinnamate ester.
Source

Piroxicam cinnamate is synthesized from piroxicam through a process that involves esterification with cinnamic acid. This modification enhances its pharmacological profile, making it a subject of interest for further research and development in medicinal chemistry.

Classification
  • Chemical Name: Piroxicam cinnamate
  • Molecular Formula: C24H19N3O5S
  • CAS Number: 6436090
  • Classification: Nonsteroidal anti-inflammatory drug (NSAID)
Synthesis Analysis

Methods

The synthesis of piroxicam cinnamate typically involves the reaction of piroxicam with cinnamic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide. This method effectively masks the enolic hydroxyl group of piroxicam, leading to the formation of prodrugs that exhibit enhanced anti-inflammatory activity with reduced gastrointestinal side effects.

Technical Details

In a standard procedure, piroxicam is dissolved in a suitable solvent, and cinnamic acid is added along with the coupling agent under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification to isolate the desired product. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.

Molecular Structure Analysis

Structure

Piroxicam cinnamate features a complex molecular structure that includes a benzothiazine ring characteristic of piroxicam and a cinnamate moiety. The presence of the double bond in the cinnamate structure contributes to its chemical reactivity and biological activity.

Data

  • Molecular Weight: 453.49 g/mol
  • Structural Representation: The molecular structure can be depicted as follows:
Cinnoxicam Piroxicam Cinnamate \text{Cinnoxicam}\quad \text{ Piroxicam Cinnamate }
Chemical Reactions Analysis

Reactions

Piroxicam cinnamate undergoes various chemical reactions typical for esters, including hydrolysis under acidic or basic conditions, which can regenerate piroxicam and cinnamic acid. The stability of piroxicam cinnamate in different pH environments has been studied, revealing its resilience to degradation compared to its parent compound.

Technical Details

The ester bond in piroxicam cinnamate can be cleaved by nucleophilic attack from water molecules, especially under alkaline conditions. This reaction pathway is crucial for understanding its pharmacokinetics and bioavailability.

Mechanism of Action

Process

The mechanism of action for piroxicam cinnamate involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins. This reduction results in lower levels of inflammation and pain relief.

Data

Studies indicate that piroxicam cinnamate exhibits selective inhibition towards COX-2, which is associated with inflammatory processes, while having a lesser effect on COX-1, responsible for maintaining gastric mucosa integrity. This selectivity potentially reduces gastrointestinal side effects compared to traditional NSAIDs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within established ranges for similar compounds.

Chemical Properties

  • Stability: Piroxicam cinnamate shows significant stability across various temperatures and pH levels, making it suitable for pharmaceutical formulations.
  • Reactivity: As an ester, it is susceptible to hydrolysis but maintains structural integrity under physiological conditions.
Applications

Scientific Uses

Piroxicam cinnamate is primarily researched for its enhanced anti-inflammatory properties compared to standard piroxicam. Its applications extend beyond pain relief; studies have explored its potential as a prodrug that minimizes ulcerogenic effects typically associated with NSAIDs. Ongoing research aims to further elucidate its pharmacological profile and therapeutic applications in chronic inflammatory diseases.

Introduction to Piroxicam Cinnamate

Piroxicam cinnamate (C₂₄H₁₉N₃O₅S; CAS 87234-24-0) represents a strategic advancement in nonsteroidal anti-inflammatory drug (NSAID) design. As a cinnamic acid ester derivative of piroxicam, this compound exemplifies the application of prodrug principles to overcome limitations inherent to parent oxicam molecules. Its development aligns with historical efforts to optimize NSAID pharmacokinetics while retaining cyclooxygenase (COX) inhibitory efficacy [2] [5] [8].

Historical Development of Oxicam Derivatives

The oxicam class emerged from systematic research at Pfizer (1962–1982) aimed at developing non-carboxylic acid NSAIDs with extended plasma half-lives. Early carboxylic acid-based agents (e.g., indomethacin) exhibited rapid elimination via glucuronide conjugation, making them unsuitable for chronic arthritic conditions [1]. The discovery of 4-hydroxy-1,2-benzothiazine carboxamides through the Gabriel-Colman rearrangement of 3-oxo-1,2-benzisothiazoline methyl ester marked the foundation of oxicam chemistry [1] [5]. Piroxicam (CP-16,171), patented in 1968, became the first clinically successful oxicam due to its potent dual COX-1/COX-2 inhibition and prolonged half-life (~50 hours) [5] [10]. Subsequent derivatives like isoxicam, tenoxicam, and meloxicam refined the scaffold, with meloxicam introducing moderate COX-2 selectivity (10:1 ratio) [1] [10].

Table 1: Evolution of Key Oxicam Derivatives

CompoundIntroduction YearKey Structural FeatureClinical Advancement
Piroxicam19822-Methyl group; Pyridyl carboxamideFirst long-acting oxicam; 20 mg/day dosing
Isoxicam1983Isoxazole ringHigher solubility; withdrawn (dermatotoxicity)
Tenoxicam1987Thienothiazine ringImproved crystallinity for formulation
Meloxicam20005-Methylthiazolyl groupModerate COX-2 selectivity (10:1)
Lornoxicam1997Chlorinated pyridine ringEnhanced potency; shorter half-life
Piroxicam cinnamate1990s (Invest.)Cinnamoyl ester at C4 positionProdrug with topical/lower GI irritation potential

Structural Evolution from Piroxicam to Cinnamate Ester

Piroxicam’s core consists of a 1,2-benzothiazine 1,1-dioxide scaffold featuring:

  • A 4-hydroxy enol tautomer enabling hydrogen bonding with COX Ser-530
  • An N-methyl group enhancing membrane penetration
  • A 3-carboxamide linkage (typically 2-pyridyl) critical for binding pocket orientation [1] [6]

Piroxicam cinnamate modifies this scaffold through esterification of the C4 hydroxyl group with trans-cinnamic acid. This transformation:

  • Masculates the acidic proton (pKa shift from ~6.3 in piroxicam to >8 in cinnamate ester), reducing gastric ion trapping [5] [8]
  • Increases lipophilicity (LogP from 1.8 in piroxicam to ~4.5 in cinnamate ester), enhancing biomembrane permeability [6] [8]
  • Alters tautomeric equilibrium: Piroxicam exists as zwitterion (solid state) or neutral enol (organic solvents), while the cinnamate ester locks the C4 oxygen in keto form, altering solvation dynamics [5] [10]

Table 2: Physicochemical Comparison: Piroxicam vs. Cinnamate Ester

PropertyPiroxicamPiroxicam CinnamateBiological Implication
Molecular weight331.35 g/mol461.50 g/molHigher mass may slow diffusion
logP (Octanol-water)1.8~4.5 (predicted)250-fold increased lipophilicity
Aqueous solubility25 µg/mL (pH 7)<2 µg/mL (pH 7)Requires ester cleavage for systemic activity
pKa6.3 (enol OH)Not ionizable (ester)Reduced gastric mucosa irritation potential
Tautomeric forms3 (zwitterion dominant)1 (keto ester fixed)Simplified solvation behavior

Rationale for Prodrug Design in NSAID Optimization

The prodrug strategy for piroxicam cinnamate addresses three core limitations of parent oxicams:

Gastrointestinal Toxicity Mitigation

Non-ionizable esters avoid proton-catalyzed mucosal damage. Unlike carboxylic acid NSAIDs (e.g., diclofenac), oxicams cause GI injury partly through zwitterion-mediated phospholipid complexation. Cinnamate esterification eliminates this interaction, as confirmed by in vitro DPPC membrane studies [6] [8].

Properties

CAS Number

87234-24-0

Product Name

Piroxicam cinnamate

IUPAC Name

[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C24H19N3O5S/c1-27-22(24(29)26-20-13-7-8-16-25-20)23(18-11-5-6-12-19(18)33(27,30)31)32-21(28)15-14-17-9-3-2-4-10-17/h2-16H,1H3,(H,25,26,29)/b15-14+

InChI Key

GPUVGQIASQNZET-CCEZHUSRSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4

Synonyms

cinnoxicam
piroxicam cinnamate
Sinartrol
SPA-S 510

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.